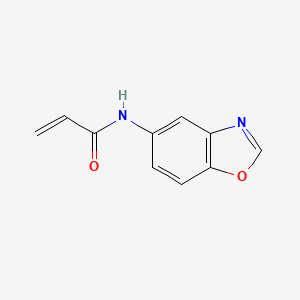

N-(1,3-benzoxazol-5-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(1,3-benzoxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-10(13)12-7-3-4-9-8(5-7)11-6-14-9/h2-6H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNKHPYLNUOBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzoxazol-5-yl)prop-2-enamide typically involves the use of 2-aminophenol as a precursor. One common method involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to facilitate the synthesis of benzoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzoxazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted benzoxazole derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoxazole-2-carboxylic acid derivatives, while reduction reactions may produce benzoxazole-2-amine derivatives .

Scientific Research Applications

N-(1,3-benzoxazol-5-yl)prop-2-enamide has a wide range of scientific research applications, including:

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.

Medicine: The compound is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets and pathways.

Industry: This compound is used in the development of new materials and chemicals with specialized properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(1,3-benzoxazol-5-yl)prop-2-enamide and related compounds:

Key Observations :

- Heterocyclic Rings: The benzoxazole ring (target compound) differs electronically from benzodioxol () or thiazole () systems.

- Acrylamide vs. Propanamide : The acrylamide group in the target compound introduces rigidity and conjugation, unlike the flexible propanamide in . This could influence binding kinetics in biological targets .

- Bioactivity: Compounds with acrylamide groups and phenolic substituents (e.g., ) show anti-inflammatory activity, suggesting that the target compound’s benzoxazole-acrylamide structure may also exhibit similar properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-benzoxazol-5-yl)prop-2-enamide, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions, such as amidation of 1,3-benzoxazol-5-amine with acryloyl chloride. Purity validation involves HPLC-MS for molecular mass confirmation and 1H/13C NMR for structural integrity. For crystalline samples, single-crystal X-ray diffraction (employing SHELX software for refinement ) ensures precise stereochemical assignment. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound?

- Methodological Answer : Hydrogen bonds between the benzoxazole N-atom and the enamide carbonyl group often dictate crystal packing. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like rings . Computational tools (e.g., Mercury or CrystalExplorer) visualize these interactions, while experimental validation via X-ray crystallography (refined using SHELXL ) quantifies bond distances and angles.

Q. What biological targets are associated with the 1,3-benzoxazole-enamide scaffold?

- Methodological Answer : Structural analogs of this scaffold, such as (2S)-N-{(1S)-1-cyano-2-[4-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)phenyl]ethyl}-1,4-oxazepane-2-carboxamide, are reported as cathepsin C inhibitors . Target identification involves docking studies (e.g., AutoDock Vina) against protein databases (PDB) and kinase profiling assays to assess selectivity .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

- Methodological Answer : Disorder in the enamide moiety or benzoxazole ring is addressed using SHELXL’s PART and SUMP instructions to model partial occupancy . Twinning analysis (e.g., via PLATON) identifies pseudo-symmetry, while Hirshfeld surface analysis maps intermolecular contacts to validate plausible disorder models .

Q. What strategies improve selectivity when designing kinase inhibitors based on the 1,3-benzoxazole-enamide core?

- Methodological Answer : Substitutions at the enamide’s α-position (e.g., cyano or fluorophenyl groups) enhance selectivity by exploiting gatekeeper residue interactions (e.g., T790M in EGFR ). Free-energy perturbation (FEP) simulations predict binding affinity changes, while covalent docking (e.g., CovDock) optimizes irreversible binding to cysteine residues in kinases.

Q. How do electronic effects of substituents on the benzoxazole ring modulate bioactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) at the benzoxazole 4-position increase electrophilicity, enhancing interactions with catalytic lysines in enzymes. DFT calculations (e.g., Gaussian) quantify Hammett σ values, while SAR studies correlate substituent effects with IC₅₀ values in enzyme assays .

Q. What experimental and computational methods assess polymorphism in this compound?

- Methodological Answer : Polymorph screening via solvent evaporation or cooling crystallization identifies distinct forms. PXRD and Raman spectroscopy differentiate polymorphs, while molecular dynamics (MD) simulations predict thermodynamic stability. Hydrogen-bond propensity analysis (e.g., Mercury’s HBPA tool) guides solvent selection .

Q. How can the enamide moiety act as a synthon in multicomponent reactions for derivatization?

- Methodological Answer : The α,β-unsaturated carbonyl group undergoes Michael additions with nucleophiles (e.g., thiols or amines) or participates in Diels-Alder cycloadditions . Reaction progress is monitored via in-situ IR spectroscopy , and regioselectivity is predicted using frontier molecular orbital (FMO) theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.